molecular formula C9H7NO B109430 3-Hydroxyisoquinoline CAS No. 7651-81-2

3-Hydroxyisoquinoline

Cat. No.: B109430
CAS No.: 7651-81-2
M. Wt: 145.16 g/mol
InChI Key: GYPOFOQUZZUVQL-UHFFFAOYSA-N
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Description

3-Hydroxyisoquinoline, with the chemical formula C9H7NO, is a heterocyclic aromatic compound that contains a hydroxyl group attached to the isoquinoline ring. This compound is known for its presence in various natural products and pharmaceuticals. It exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Scientific Research Applications

3-Hydroxyisoquinoline has numerous applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-Hydroxyisoquinoline (3HIQ) is the proton transfer mechanisms in the excited state . This compound is involved in a double-proton transfer mechanism, which is a key process in many biological systems .

Mode of Action

3HIQ interacts with its targets through a process known as excited state proton transfer . This involves the transfer of protons in the excited state, which is a fundamental process in photochemistry and photobiology . The compound exists in two forms: the normal form (enol/enol) and the tautomer form (keto/keto) in cyclohexane . Upon optical excitation, the enol/enol form is excited to the first excited state, then transfers one proton, in turn, transition to the ground state to transfer another proton .

Biochemical Pathways

The biochemical pathways affected by 3HIQ involve the excited state proton transfer mechanisms . The compound’s interaction with these pathways results in phototautomerization, a process that can take place in the excited state through excited state intramolecular proton . This process is controlled by the polarity of the solvent .

Pharmacokinetics

The compound’s excited state proton transfer mechanisms suggest that its bioavailability may be influenced by the polarity of the solvent .

Result of Action

The molecular and cellular effects of 3HIQ’s action are primarily related to its role in excited state proton transfer mechanisms . This process can provide a possible explanation for the fluorescence quenching observed .

Action Environment

The action of 3HIQ is influenced by environmental factors such as the type of solvent used. For instance, in the presence of acetic acid, two protons of 3HIQ transfer along the dihydrogen bonds in the first excited state . This represents a different transfer mechanism to 3HIQ self-association .

Safety and Hazards

3-Hydroxyisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 3-Hydroxyisoquinoline research are vast and promising. The compound has been the subject of numerous studies, and its unique properties make it a valuable subject for further investigation .

Biochemical Analysis

Biochemical Properties

3-Hydroxyisoquinoline is known to undergo excited state proton transfer mechanisms This process involves the transfer of a proton in the excited state, which is a key aspect of many biochemical reactions

Cellular Effects

It is known that the compound can influence cell function through its interactions with various biomolecules

Molecular Mechanism

The molecular mechanism of this compound involves excited state proton transfer This process can lead to changes in gene expression and can influence the activity of enzymes, either through inhibition or activation

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to undergo slow tautomerization, a process that occurs on the nanosecond scale This suggests that the compound may have long-term effects on cellular function

Metabolic Pathways

It is known that the compound undergoes proton transfer, which could potentially interact with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the convenient methods for synthesizing 3-Hydroxyisoquinoline involves a one-pot aryne acyl-alkylation/condensation procedure. This method starts with β-ketoesters and involves the use of commercially available carboxylic acid starting materials . The reaction conditions typically include the use of aqueous ammonia or alkaline base under ambient atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various hydroisoquinoline compounds .

Comparison with Similar Compounds

  • 2-Hydroxyquinoline
  • 4-Hydroxyisoquinoline
  • 5-Hydroxyisoquinoline
  • 6-Hydroxyquinoline
  • Isocarbostyril

Comparison: 3-Hydroxyisoquinoline is unique due to its specific hydroxyl group position on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to other hydroxyisoquinolines, it exhibits different reactivity patterns and biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOFOQUZZUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997882
Record name Isoquinolin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-81-2
Record name 3(2H)-Isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-81-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisoquinoline
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Synthesis routes and methods

Procedure details

200 g. N-formyl-2-phenyl-acetamide are dissolved in an inert atmosphere (nitrogen) in 1250 ml. concentrated sulfuric acid, while stirring and cooling in a bath of cold water in order to maintain the temperature at about 20°-25°C., whereafter the reaction mixture is left to stand for 4 hours at ambient temperature. The sulfuric acid solution is then poured, with stirring, into about 4 liters of a mixture of ice and water, the temperature not exceeding 50°C. The reaction mixture is then filtered through "Hyflo Super-Cel" a very pure diatomaceous silica filter-aid sold by Johns-Manville Sales Corp. (HYFLO is a Trade Mark). The filtrate obtained is poured, while stirring mechanically and cooling in ice (temperature of the reaction medium about 20°C.), into 3.5 liters concentrated ammonium hydroxide solution. The yellow precipitate of 2H-3-isoquinolone obtained is filtered off, washed with water and dried. There are obtained 72 g. of product; m.p. 201°C.; yield 40% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of phototautomerization in 3-hydroxyisoquinoline?

A3: Contrary to earlier suggestions that phototautomerization in this compound occurs only in dimer or complex forms, recent studies reveal it can also happen in the excited state of the monomer via intramolecular proton transfer. [] This tautomerization is relatively slow, occurring on the nanosecond timescale. [] Furthermore, the process is influenced by solvent polarity and can occur in both the ground and excited states. []

Q2: How does complexation with water or acetic acid affect the tautomerization process of this compound?

A4: Both water and acetic acid have a significant catalytic effect on the tautomerization of this compound in its first excited singlet state. [] This proton transfer, a tunneling process, is strongly influenced by the movement of heavier atoms within the hydrogen bond bridges formed during complexation. [] Theoretical studies utilizing the multidimensional instanton model suggest that a multidimensional approach is necessary to accurately quantify this catalytic effect. []

Q3: Can you explain the double-proton transfer mechanism of this compound in cyclohexane based on theoretical studies?

A5: Time-dependent density functional theory (TDDFT) calculations challenge the previously proposed double-proton transfer mechanism involving keto-enol complexes for this compound self-association in cyclohexane. [] Instead, the theoretical results predict two forms of self-association: a normal enol/enol form and a tautomer keto/keto form. [] The high energy barrier between the enol and keto monomers in the ground state suggests the keto monomer should not exist in this state. [] Upon excitation, the enol/enol form undergoes a sequential proton transfer process, first in the excited state and then after transitioning to the ground state, leading to the more stable keto/keto form. []

Q4: How does the mechanism of proton transfer differ in this compound when acetic acid is used as a solvent?

A6: Unlike the sequential transfer observed in cyclohexane, TDDFT studies show that in the presence of acetic acid, both protons of the this compound/acetic acid complex transfer simultaneously along the dihydrogen bonds in the excited state. [] This distinct mechanism could explain the fluorescence quenching observed in acetic acid. []

Q5: How can this compound be utilized in white light generation?

A7: this compound can act as an efficient donor in a Förster resonance energy transfer (FRET) system with Nile Red (NR) as the acceptor when embedded in a polyvinyl alcohol (PVA) matrix. [] When excited at 400 nm, the weak fluorescence of NR in PVA is significantly enhanced due to FRET from this compound, while the emission of the donor is quenched. [] This energy transfer efficiency can be tuned by adjusting the relative concentrations of this compound and Nile Red, enabling the creation of white light emission with specific CIE color coordinates. [] The resulting films demonstrate good photostability and mechanical flexibility, indicating potential for lighting applications. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C9H7NO, and its molecular weight is 145.16 g/mol.

Q7: What synthetic routes are available for preparing 3-hydroxyisoquinolines?

A7: Several synthetic approaches have been developed:

  • Aryne Annulation: This method utilizes the reaction between functionalized enamines and arynes. The pathway can be controlled by the enamine's nitrogen substituent, leading to either indolines or isoquinolines. This strategy was successfully employed in the synthesis of papaverine, a pavine alkaloid, and the antitumor antibiotic (-)-quinocarcin. []
  • One-Pot Aryne Acyl-Alkylation/Condensation: This approach utilizes β-ketoesters and arynes to produce 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones. The reaction proceeds through an aryne acyl-alkylation followed by an in situ condensation, offering a convenient two-step route from simple carboxylic acids. This method proved efficient in synthesizing the P,N-ligand QUINAP. [, ]
  • Palladium-Catalyzed Enolate Arylation: This versatile method involves the coupling of an enolate with an ortho-functionalized aryl halide. The resulting intermediate, containing a protected 1,5-dicarbonyl moiety, can be cyclized to form various isoquinoline derivatives, including 3-hydroxyisoquinolines, depending on the nitrogen source used in the cyclization step. []
  • Ugi Four-Component Reaction/Reductive Heck Cyclization: This strategy allows the preparation of diverse 3-hydroxyisoquinolines with blue fluorescence properties. It involves an initial Ugi multicomponent reaction followed by an intramolecular reductive Heck reaction, which can be carried out in a one-pot procedure. [, ]

Q8: What spectroscopic techniques are used to characterize this compound?

A8: Various spectroscopic techniques have been employed to study this compound:

  • Ultraviolet Spectroscopy: This method was crucial in determining the tautomeric forms of this compound in different solvents. []
  • Infrared Spectroscopy (IR): IR spectroscopy, particularly in conjunction with matrix-isolation techniques, has been used to identify and distinguish between the tautomeric forms of this compound. []
  • Fluorescence Spectroscopy: This technique has been extensively used to investigate the excited-state properties of this compound, including its phototautomerization behavior and its potential as a FRET donor in white light generation applications. [, ]

Q9: Have there been any studies on the biological activity of this compound derivatives?

A9: Yes, some studies have investigated the biological activity of this compound derivatives:

  • Inhibition of HCV NS5b RNA-dependent RNA Polymerase: Research has focused on the potential of 3-hydroxyisoquinolines as inhibitors of the hepatitis C virus (HCV) NS5b RNA-dependent RNA polymerase, a key enzyme in viral replication. []
  • Aza-2-aryl-1,4-naphthoquinone Derivatives as Arachidonic Acid Cascade Inhibitors: Studies have explored the ability of aza-2-aryl-1,4-naphthoquinone derivatives, structurally related to this compound, to inhibit enzymes involved in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO), 12-lipoxygenase (12-LO), cyclooxygenase-1 (COX-1), and cytosolic phospholipase A2 (cPLA2). These studies aim to develop selective inhibitors for treating inflammatory diseases. [, ]
  • Fluorescence Properties in Biological Systems: A novel highly functionalized this compound derivative was synthesized and its fluorescence properties were investigated in the ascidian Ciona intestinalis. This compound exhibited blue fluorescence and localized in the cell nuclei of larval tissues, highlighting its potential as a fluorescent dye for biological imaging. []

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